![molecular formula C12H17NO2S B2918946 N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)cyclopropanecarboxamide CAS No. 1797091-99-6](/img/structure/B2918946.png)
N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)cyclopropanecarboxamide
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Description
Synthesis Analysis
The synthesis of similar compounds often involves nucleophilic and amidation reactions . For instance, “N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide” is an organic intermediate with borate and sulfonamide groups, which can be synthesized through these reactions .Molecular Structure Analysis
The molecular structure of similar compounds is often characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction for crystallographic and conformational analyses . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve palladium-catalyzed cross-coupling reactions . For example, “2-Acetyl-5-methylthiophene” undergoes such a reaction with aryl bromides to form C-4 arylated product .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various methods. For instance, the molecular weight of “2-Methoxy-N-((5-methylthiophen-2-yl)methyl)ethanamine hydrochloride” is 222.76 .Scientific Research Applications
Organic Synthesis Intermediary
This compound serves as an organic intermediate with borate and sulfonamide groups. It can be synthesized through nucleophilic and amidation reactions, making it a valuable component in the synthesis of various organic molecules .
Crystallographic Analysis
The structure of this compound has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction . These techniques provide detailed information about the molecular structure, which is essential for understanding its reactivity and interaction with other molecules .
Density Functional Theory (DFT) Studies
DFT is used to study the molecular electrostatic potential and frontier molecular orbitals of the compound. This helps in clarifying certain physical and chemical properties, which is crucial for designing molecules with desired characteristics .
Drug Synthesis
In drug synthesis, boronic acid compounds derived from this molecule are used to protect diols and are utilized in asymmetric synthesis of amino acids, as well as in Diels–Alder and Suzuki coupling reactions .
Enzyme Inhibition
Boric acid derivatives of this compound are used as enzyme inhibitors. They play a significant role in the development of drugs for treating tumors and microbial infections .
Fluorescent Probes
Due to its unique structure, this compound can be used as a fluorescent probe to identify various substances such as hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines .
Stimulus-Responsive Drug Carriers
The boronic ester bonds in this compound are widely used in constructing stimulus-responsive drug carriers. These carriers can respond to microenvironmental changes like pH, glucose, and ATP, enabling controlled drug release .
Anti-Fibrosis Activity
Derivatives of this compound have been studied for their anti-fibrosis activity. They have shown potential in inhibiting the expression of collagen and reducing the content of hydroxyproline, indicating their use as novel anti-fibrotic drugs .
properties
IUPAC Name |
N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c1-8-3-6-11(16-8)10(15-2)7-13-12(14)9-4-5-9/h3,6,9-10H,4-5,7H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VATXPNOKIIDBGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNC(=O)C2CC2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]cyclopropanecarboxamide |
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